Chelate Bite Angle Widening vs 2,2′-Bipyridine: Single-Crystal XRD Comparison in Mn(I) and Ru(II) Complexes
Single-crystal X-ray diffraction analysis of isostructural Mn(CO)₃Br(L) and [Ru(L)₃]²⁺ complexes reveals that 4,5-diazafluorene (daf) enforces a substantially wider N–M–N chelate bite angle than 2,2′-bipyridine (bpy), accompanied by elongated M–N bond distances [1]. These geometric perturbations arise from the rigid five-membered cyclopentadiene bridge of the daf scaffold, which increases the inter-nitrogen separation relative to the freely rotating bipyridine core.
| Evidence Dimension | Chelate bite angle (N–Mn–N) and Mn–N bond length in Mn(CO)₃Br(L) complexes |
|---|---|
| Target Compound Data | N–Mn–N = 82.14(10)°; Mn–N(avg) = 2.118(4) Å (complex 2, Mn(CO)₃Br(daf)) |
| Comparator Or Baseline | N–Mn–N = 78.80(7)°; Mn–N(avg) = 2.047(3) Å (complex 1, Mn(CO)₃Br(bpy)) |
| Quantified Difference | Δ chelate angle = +3.34° (4.2% wider); Δ Mn–N = +0.071 Å (3.5% longer) |
| Conditions | Single-crystal XRD at low temperature; refined to R₁ < 5% |
Why This Matters
A wider bite angle and longer M–N bonds predict weaker σ-donation and altered ligand-field splitting, which directly modulate the metal center’s redox potential, substrate binding affinity, and catalytic activity—parameters critical for rational catalyst design.
- [1] Henke WC, et al. 4,5-Diazafluorene and 9,9′-Dimethyl-4,5-Diazafluorene as Ligands Supporting Redox-Active Mn and Ru Complexes. Molecules 2020, 25(14), 3189; see Table 2 and Figure 4 for chelate angles and bond lengths. DOI: 10.3390/molecules25143189. View Source
